![molecular formula C12H14BrN3O B3011983 (3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one CAS No. 94850-63-2](/img/structure/B3011983.png)
(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one, commonly known as BRD7389, is a small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in regulating gene expression. BET proteins are known to play a critical role in the development and progression of various diseases, including cancer, inflammation, and cardiovascular diseases.
Scientific Research Applications
Fluorescent Sensors
- Application in Optical Signaling : Hydrazide-based fluorescent probes, such as poly 3-{[1-(2-hydrazino-2-oxoethyl)piperidin-4-ylidene]methyl}thiophene hydrochloride, have been developed for highly sensitive and selective optical signaling of ions like Cu2+ and Hg2+ in aqueous solutions. These probes show different emission characteristics and color changes upon reaction, enabling detection with the naked eye. This demonstrates a potential application of similar compounds in environmental monitoring and chemical analysis (Wang et al., 2014).
Synthetic Chemistry
- Synthesis of Novel Compounds : In synthetic chemistry, reactions involving compounds like 3-bromo-3-buten-2-one and piperidine have been studied. These reactions lead to the formation of various derivatives, indicating the role of similar chemical structures in the synthesis of new chemical entities. Such synthetic processes are foundational in developing new drugs and materials (Rulev et al., 2003).
Anticancer Research
- Development of Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential anticancer agents. This indicates the significance of piperidine derivatives in medicinal chemistry, particularly in designing new anticancer drugs (Rehman et al., 2018).
Crystallography and Molecular Structure
- Molecular Structure Studies : Compounds like 2-hydroxy-11-methyl-16-[(E)-4-methylbenzylidene]-13-(4-methylphenyl)-1,11-diazapentacyclo[12.3.1.02,10.03,8.010,14]octadeca-3(8),4,6-triene-9,15-dione, which bear resemblance to the queried chemical, have been studied for their crystal and molecular structure. Understanding such structures is crucial in the development of new materials and drugs (Kumar et al., 2010).
Analytical Chemistry
- Chiral Column Studies for Enantiomeric Resolution : The enantiomeric resolution of similar compounds, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, on a Chiralpak IA column has been studied. This illustrates the use of such chemicals in analytical chemistry, particularly in understanding chiral properties and developing methods for separating enantiomers (Ali et al., 2016).
Antimicrobial Research
- Synthesis for Antimicrobial Activities : The synthesis of derivatives such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its evaluation for antimicrobial activities demonstrates the potential use of similar structures in developing new antimicrobial agents (Ovonramwen et al., 2019).
properties
IUPAC Name |
(3Z)-3-[(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-8-4-5-10(9(13)7-8)15-16-11-3-2-6-14-12(11)17/h4-5,7,15H,2-3,6H2,1H3,(H,14,17)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHHTFWGVUINRJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2CCCNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C\2/CCCNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

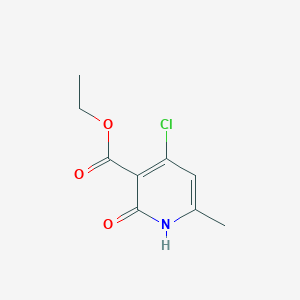
![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)
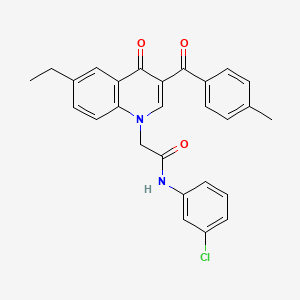
![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)
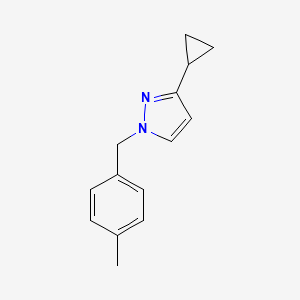
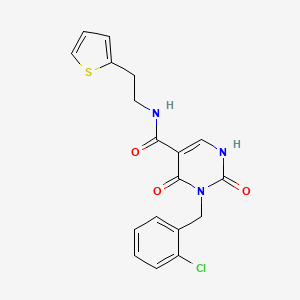
![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)
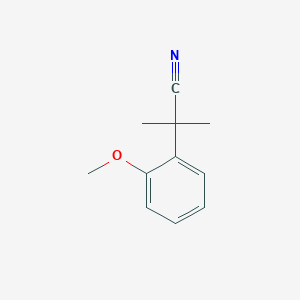
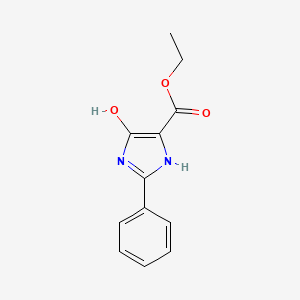
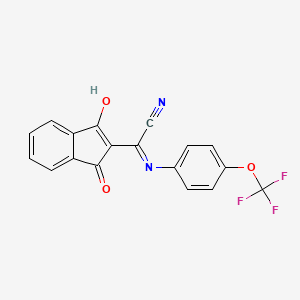
![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)